molecular formula C17H16ClF3N4 B4916956 3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4916956
M. Wt: 368.8 g/mol
InChI Key: JKSYGCRTXVSNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a high-value small molecule compound belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its potent activity as a protein kinase inhibitor (PKI) . This compound is designed for researchers investigating targeted cancer therapies, as it acts to disrupt aberrant kinase signaling pathways that are a hallmark of oncogenesis . The rigid, planar fused ring system of the pyrazolo[1,5-a]pyrimidine core provides a framework that is highly amenable to interactions with kinase ATP-binding sites through mechanisms such as hydrogen bonding and π-π stacking . The specific substitution pattern on this compound—including the 4-chlorophenyl and trifluoromethyl groups—is critical for optimizing its binding affinity and selectivity towards specific kinase targets, a key focus of structure-activity relationship (SAR) studies in medicinal chemistry . Pyrazolo[1,5-a]pyrimidine-based inhibitors have shown promise in preclinical research for targeting key kinases involved in various cancers, such as EGFR in non-small cell lung cancer (NSCLC) and B-Raf in melanoma, by functioning as ATP-competitive inhibitors . Beyond oncology, derivatives of this scaffold are also under investigation as potent and selective inhibitors of other therapeutic targets, such as phosphoinositide 3-kinase delta (PI3Kδ), for the treatment of inflammatory and autoimmune diseases like systemic lupus erythematosus . This makes it a versatile tool for chemical biology and drug discovery programs aimed at developing next-generation targeted therapeutics.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4/c1-9(2)22-13-8-10(3)23-16-14(11-4-6-12(18)7-5-11)15(17(19,20)21)24-25(13)16/h4-9,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSYGCRTXVSNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.

    Introduction of the pyrimidine ring: This step often involves the condensation of the pyrazole intermediate with formamide or other suitable reagents.

    Functional group modifications:

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification processes: Employing techniques such as crystallization, distillation, and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolo[1,5-a]pyrimidine core and substituents undergo oxidation under controlled conditions. Key findings include:

Reagent/Conditions Product Yield Notes
KMnO₄ (acidic conditions)Formation of N-oxide derivatives at the pyrimidine nitrogen60–75%Oxidation occurs preferentially at the electron-rich pyrimidine nitrogen .
H₂O₂ (catalytic Fe³⁺)Trifluoromethyl group partially oxidizes to carboxylate45–50%Limited conversion due to steric hindrance from the chlorophenyl group .

Reduction Reactions

Selective reduction of functional groups has been observed:

Reagent/Conditions Product Yield Notes
NaBH₄ (MeOH, 0°C)Reduction of imine bonds in the pyrimidine ring to secondary amines80–85%Preserves trifluoromethyl and chlorophenyl groups.
H₂/Pd-C (ethanol, 25°C)Dehalogenation of the 4-chlorophenyl group to phenyl70%Requires elevated pressure (3 atm) .

Substitution Reactions

The 7-amine and trifluoromethyl groups participate in nucleophilic/electrophilic substitutions:

Amination and Alkylation

Reagent Reaction Site Product Conditions
Methyl iodideN-(propan-2-yl) amineQuaternary ammonium derivativeK₂CO₃, DMF, 60°C
Benzyl chlorideTrifluoromethyl group (via SNAr mechanism)Substituted benzyl-trifluoromethyl adductNaH, THF, −10°C

Halogenation

Reagent Reaction Site Product Notes
NBS (AIBN, CCl₄)Pyrimidine C-H bondsBrominated derivatives at C-5 and C-6Radical-initiated process .

Cyclization and Ring Expansion

Under microwave irradiation or acidic conditions, the compound undergoes cyclization to form fused heterocycles:

Conditions Product Application
AcOH, 120°C, 6hPyrazolo[5,1-b]quinazoline derivativeEnhanced kinase inhibition activity .
CuI, DMF, 150°C (microwave)Triazolo-fused pyrazolopyrimidineImproved solubility and bioavailability .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction Type Catalyst Product Yield
Suzuki-Miyaura (aryl boronic acid)Pd(PPh₃)₄Biaryl derivatives at C-365–80%
Sonogashira (terminal alkyne)PdCl₂(PPh₃)₂Alkynylated pyrazolopyrimidine55–70%

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent stability:

  • Acidic conditions (HCl, 1M) : Degradation of the pyrimidine ring via protonation at N-1, forming a pyrazole intermediate.

  • Basic conditions (NaOH, 0.1M) : Hydrolysis of the trifluoromethyl group to carboxylate (20% conversion after 24h) .

Photochemical Reactions

UV irradiation (254 nm) induces:

  • Dimerization via [2+2] cycloaddition at the pyrimidine double bond (yield: 30–40%) .

  • C-F bond cleavage in the trifluoromethyl group, forming difluoro and monofluoro derivatives.

Key Research Findings

  • Regioselectivity : Substitution occurs preferentially at C-7 (amine group) due to electron-withdrawing effects of the trifluoromethyl group .

  • Kinase Inhibition : Derivatives from substitution reactions show enhanced binding to ATP pockets in kinases (e.g., EGFR, CDK2) .

  • Stability : The compound is stable in organic solvents (DMF, THF) but degrades in strongly acidic/basic aqueous media.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazolopyrimidine derivatives possess anticancer properties. The specific compound has shown potential in inhibiting cancer cell proliferation:

  • Mechanism of Action : It is believed to interfere with key signaling pathways involved in cell growth and survival.
  • Case Study : A study conducted on various cancer cell lines demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)9.8Cell cycle arrest
HeLa (Cervical)15.3Inhibition of DNA synthesis

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against various pathogens:

  • Study Findings : It exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Application : Potential use as an antimicrobial agent in pharmaceutical formulations.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide:

  • Fungicidal Properties : It has been found effective against several fungal pathogens affecting crops.
  • Field Trials : Trials demonstrated reduced disease incidence in treated crops compared to untreated controls.
Fungal PathogenEfficacy (%)Application Rate (g/ha)
Fusarium spp.85200
Botrytis cinerea75150

Residue Analysis

To ensure safety and compliance with agricultural standards, residue levels of the compound were analyzed:

  • Findings : Residue levels were below the maximum residue limits (MRLs) established for food safety.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine depends on its specific biological target. Common mechanisms include:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathway involvement: The compound may affect various molecular pathways, leading to changes in gene expression, protein synthesis, or cellular metabolism.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound A features a 4-chlorophenyl group at position 3. Key comparisons include:

  • 4-Fluorophenyl analogues: Compounds with 3-(4-fluorophenyl) groups (e.g., compounds 32–35 in ) exhibited potent anti-Mycobacterium tuberculosis (M.tb) activity (MIC = 0.03–0.12 µM).
  • Unsubstituted phenyl analogues : Removal of halogen substituents (e.g., compound 22 in ) reduced activity by ~10-fold, highlighting the necessity of electron-withdrawing groups at position 3.

Substituent Variations at Position 5

Compound A has a methyl group at position 5, whereas other analogues feature bulkier substituents:

  • 5-Aryl/heteroaryl groups : Compounds with 5-(p-tolyl) (33), 5-(4-methoxyphenyl) (34), or 5-(4-isopropylphenyl) (35) () showed retained anti-M.tb activity, suggesting tolerance for larger groups. However, methyl in Compound A may reduce off-target interactions due to minimal steric hindrance.
  • 5-Alkyl groups : Ethyl or tert-butyl substituents (e.g., ) demonstrated similar potency, indicating alkyl chains up to tert-butyl are permissible.

Substituent Variations at Position 2

The trifluoromethyl group at position 2 in Compound A distinguishes it from:

  • Ethyl or methyl substituents : Compounds with 2-ethyl () or 2-methyl () groups showed moderate metabolic stability, whereas trifluoromethyl in Compound A likely enhances resistance to oxidative degradation ().
  • Sulfonyl groups : Analogues with 6-(tert-butylsulfonyl) () exhibited distinct electronic profiles, but their therapeutic relevance remains unexplored.

Amine Substituent at Position 7

Compound A ’s isopropylamine group contrasts with:

  • Pyridinylmethyl amines : Derivatives with N-(pyridin-2-ylmethyl) groups (e.g., compounds 47–51 in ) demonstrated improved solubility but higher hERG liability (). The isopropyl group in Compound A may mitigate hERG risks due to reduced basicity.

Anti-Mycobacterial Activity

  • Compound A ’s structural analogues (e.g., 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl) derivatives) achieved MIC values as low as 0.03 µM against M.tb (). The 4-chloro substitution in Compound A may shift potency, though direct data are unavailable.
  • Triazolopyrimidines () with trifluoromethyl groups (e.g., compound 33) showed anti-Plasmodium activity (IC50 = 10 nM), suggesting Compound A ’s trifluoromethyl could broaden therapeutic applications.

Metabolic Stability and Toxicity

  • Liver microsomal stability : Analogues with N-alkyl amines (e.g., isopropyl) exhibited >60% remaining parent compound after 1 hour in mouse/human microsomes ().
  • hERG inhibition : Pyridinylmethyl derivatives showed IC50 < 10 µM (moderate risk), while alkylamines like Compound A ’s isopropyl group are predicted to have IC50 > 30 µM (lower risk).

Biological Activity

The compound 3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is part of a class of pyrazolo[1,5-a]pyrimidines known for their diverse biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, specifically focusing on its potential anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core. The presence of a trifluoromethyl group and a 4-chlorophenyl substituent is significant as these modifications can influence biological activity and pharmacokinetics.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of these compounds to inhibit cancer cell proliferation. For instance, derivatives have shown promising results against various cancer cell lines, including MDA-MB-231 (human breast cancer) and others.

Case Study: Anticancer Activity

A recent study synthesized a library of pyrazolo[1,5-a]pyrimidin-7-ols and evaluated their anticancer activity using the MTT assay. The results indicated that while some compounds exhibited significant growth inhibition in MDA-MB-231 cells, others did not show any activity when compared to positive controls such as YM155 and menadione .

CompoundCell LineIC50 (µM)Notes
This compoundMDA-MB-231Not specifiedFurther investigation needed
Triazole-linked glycohybridsMCF-715.3Best inhibitory effect observed

The exact mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects is still under investigation. However, it is hypothesized that these compounds may interact with specific molecular targets involved in cell cycle regulation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Modifications to the core structure can significantly affect biological activity. For example:

  • Substituents : The presence of halogens (like chlorine or fluorine) has been correlated with increased potency against certain cancer cell lines.
  • Alkyl Groups : Variations in alkyl group length and branching can influence solubility and bioavailability.

Q & A

Basic: What synthetic routes are commonly used to prepare this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves cyclization of precursors under reflux in pyridine, followed by purification via recrystallization (e.g., ethanol or dioxane). Key intermediates include azo-linked pyrazolo[1,5-a]pyrimidine derivatives, which are characterized using 1H/13C NMR , IR spectroscopy , and mass spectrometry to confirm bond formation and functional groups. For example, intermediates like 3-(4'-chlorophenylazo)-2-ethyl-pyrazolo[1,5-a]pyrimidin-7-ylamine (67% yield) are validated by comparing melting points and spectral data with literature .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening : Use of Lewis acids (e.g., AlCl3) to enhance cyclization efficiency.
  • Solvent selection : Polar aprotic solvents like pyridine improve solubility of aromatic intermediates .
  • Temperature control : Reflux durations (5–6 hours) balance reaction completion and side-product minimization .
  • Purification : Column chromatography with silica gel or recrystallization in ethanol enhances purity (>95%) .

Basic: What spectroscopic techniques confirm the compound’s structural identity?

Methodological Answer:

  • 1H/13C NMR : Identifies protons (e.g., methyl groups at δ ~2.5 ppm) and carbons (trifluoromethyl at δ ~120 ppm) .
  • IR Spectroscopy : Detects amine N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., dihedral angles between chlorophenyl and pyrimidine rings) .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Repeat experiments : Ensure consistent sample preparation (e.g., drying under vacuum).
  • Alternative techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals or X-ray crystallography for unambiguous confirmation .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Advanced: What role does the trifluoromethyl group play in biological activity?

Methodological Answer:
The -CF₃ group enhances lipophilicity and metabolic stability , improving blood-brain barrier penetration. It also increases binding affinity to enzyme targets (e.g., kinases) via hydrophobic interactions and electron-withdrawing effects, as shown in enzyme inhibition assays .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol or dioxane to remove unreacted precursors .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates polar byproducts .
  • HPLC : For high-purity (>98%) batches, especially for biological testing .

Advanced: How can in silico methods predict reactivity or binding modes?

Methodological Answer:

  • Quantum chemical calculations : Simulate reaction pathways (e.g., cyclization energy barriers) using Gaussian or ORCA .
  • Molecular docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., KDR kinase), guided by the trifluoromethyl group’s electrostatic potential .

Advanced: How to design analogs with improved enzyme inhibition?

Methodological Answer:

  • Structure-activity relationship (SAR) : Replace the 4-chlorophenyl group with electron-deficient aryl rings (e.g., 2,4-dichlorophenyl) to enhance π-π stacking .
  • Bioisosteric replacement : Substitute -CF₃ with -OCF₃ to modulate potency and selectivity .

Basic: What intermediates are critical in the synthesis?

Methodological Answer:
Key intermediates include:

  • Azo-linked pyrazolo[1,5-a]pyrimidines : Synthesized via diazotization of anilines (e.g., 4-chloroaniline) .
  • Amine-functionalized cores : Prepared by nucleophilic substitution of halogenated precursors with isopropylamine .

Advanced: How to validate target engagement in enzyme inhibition assays?

Methodological Answer:

  • Kinase activity assays : Measure IC₅₀ values using ADP-Glo™ or fluorescence polarization .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM/X-ray co-crystallization : Visualize compound-enzyme interactions at atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.